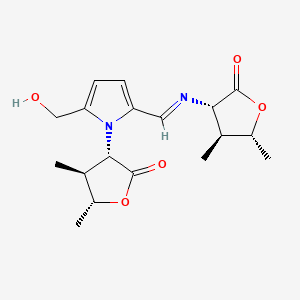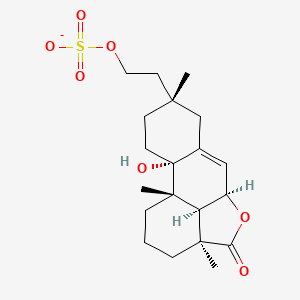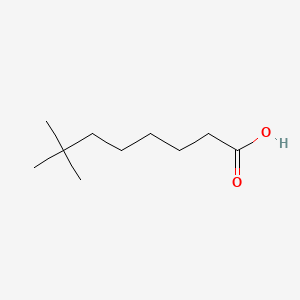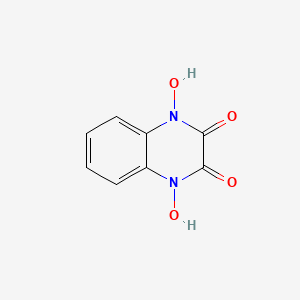
Funebrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Funebrine is a lactone.
Aplicaciones Científicas De Investigación
Subheading Synthesis of Gamma-Hydroxyisoleucine
The first enantioselective synthesis of gamma-hydroxyisoleucine, a key amino acid component of funebrine, was achieved using a palladium(II) catalyzed 3,3-sigmatropic rearrangement. This process was significant for creating the (2S)-stereogenic center in the compound, marking a pivotal step in the synthetic route towards funebrine (Jamieson, Sutherland, & Willis, 2004).
Total Synthesis and Conformational Studies
Subheading Synthesis of Racemic Funebrine
A study developed syntheses for racemic forms of funebrine and funebral, utilizing a new variation of the Paal-Knorr condensation with titanium isopropoxide for constructing the pyrrole lactone moiety. The study also explored the conformational dynamics of funebrine, measuring barriers for interconversion between conformations (Dong et al., 1999).
Stereoselective Total Synthesis
Subheading Advanced Synthesis Techniques
The stereoselective total synthesis of (-)-funebrine from 2-butyn-1-ol was described, highlighting steps such as stereoselective enolate Claisen rearrangement and Au-catalyzed lactonization. This synthesis route emphasized the advancement in techniques for producing funebrine (Okada, Sakaguchi, Shinada, & Ohfune, 2011).
Sequential Transesterification and Intramolecular Cycloaddition
Subheading Synthesis of Funebrine and Funebral
The first syntheses of (-)-funebrine and (-)-funebral were achieved through sequential formation of nitrone, transesterification, and intramolecular cycloaddition. This approach led to the production of key synthetic intermediates for funebrine and funebral, demonstrating a novel synthetic pathway (Tamura, Iyama, & Ishibashi, 2004).
Propiedades
Nombre del producto |
Funebrine |
|---|---|
Fórmula molecular |
C18H24N2O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(3S,4S,5R)-3-[[1-[(3S,4S,5R)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrol-2-yl]methylideneamino]-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C18H24N2O5/c1-9-11(3)24-17(22)15(9)19-7-13-5-6-14(8-21)20(13)16-10(2)12(4)25-18(16)23/h5-7,9-12,15-16,21H,8H2,1-4H3/t9-,10-,11-,12-,15+,16+/m1/s1 |
Clave InChI |
RYQKWJPWKLPCHJ-GRUDOPTHSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC(=O)[C@H]1N=CC2=CC=C(N2[C@H]3[C@@H]([C@H](OC3=O)C)C)CO)C |
SMILES |
CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C |
SMILES canónico |
CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C |
Sinónimos |
funebrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Methyl-2-[(4-methyl-1-piperidinyl)methyl]-3-indolecarbonitrile](/img/structure/B1221805.png)
![2-[[5-(2-Furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1221806.png)
![N-[5-[[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1221807.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-phenylmethyl]-4-methylpiperidine](/img/structure/B1221808.png)
![[[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B1221809.png)
![N-[(2-methoxyphenyl)methyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1221810.png)
